4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Kinase inhibitor design 7-azaindole SAR Lipophilic ligand efficiency

4-(Pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (CAS 920959-66-6, also named 4-[(1-ethylpropyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide) is a small-molecule kinase inhibitor built on the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. With a molecular formula of C13H18N4O and a molecular weight of 246.31 g/mol, it features a secondary amine substituent (pentan-3-ylamino / 1-ethylpropylamino) at the C4 position and a primary carboxamide at the C5 position of the 7-azaindole core.

Molecular Formula C13H18N4O
Molecular Weight 246.31 g/mol
CAS No. 920959-66-6
Cat. No. B12871713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
CAS920959-66-6
Molecular FormulaC13H18N4O
Molecular Weight246.31 g/mol
Structural Identifiers
SMILESCCC(CC)NC1=C2C=CNC2=NC=C1C(=O)N
InChIInChI=1S/C13H18N4O/c1-3-8(4-2)17-11-9-5-6-15-13(9)16-7-10(11)12(14)18/h5-8H,3-4H2,1-2H3,(H2,14,18)(H2,15,16,17)
InChIKeyAILXYDBEEAPYIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (CAS 920959-66-6): Structural Identity, Physicochemical Baseline, and Procurement Context


4-(Pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (CAS 920959-66-6, also named 4-[(1-ethylpropyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide) is a small-molecule kinase inhibitor built on the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold . With a molecular formula of C13H18N4O and a molecular weight of 246.31 g/mol, it features a secondary amine substituent (pentan-3-ylamino / 1-ethylpropylamino) at the C4 position and a primary carboxamide at the C5 position of the 7-azaindole core . The 7-azaindole-5-carboxamide scaffold is a validated kinase hinge-binding motif, extensively characterized in the literature as a core for JAK family, c-Abl, and FGFR inhibitors [1][2]. This compound has appeared in PubChem bioassay screening campaigns, including a cancer stem cell high-throughput screen, but comprehensive target engagement, selectivity, and pharmacokinetic data remain sparsely reported in the open scientific literature [3]. Researchers and procurement specialists evaluating this compound should be aware that the publicly available quantitative differentiation evidence is limited; selection decisions may rely on scaffold-level SAR inference and structural comparison with better-characterized analogs.

Why Generic Substitution Fails for 4-(Pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide: Scaffold-Specific SAR Constraints in 7-Azaindole Kinase Inhibitors


The 7-azaindole-5-carboxamide scaffold exhibits highly position-sensitive structure–activity relationships (SAR) that preclude simple interchange with other kinase inhibitor chemotypes [1]. The C4 amine substituent directly influences hinge-binding geometry, kinase selectivity, and physicochemical properties; the pentan-3-ylamino (1-ethylpropyl) group at C4 introduces a branched, lipophilic secondary amine that is structurally distinct from the aromatic amines, ether-linked substituents, or unsubstituted C4 positions found in other 7-azaindole-based inhibitors such as those targeting JAK3, c-Abl, or FGFR [2]. The C5 carboxamide group forms critical hydrogen bonds with the catalytic lysine and/or the DFG motif backbone, a conserved interaction across this scaffold class; substitution at this position (e.g., N-alkylation, conversion to ester, or replacement with heterocycles) dramatically alters potency and selectivity profiles [1]. Furthermore, the specific combination of C4-(pentan-3-ylamino) and C5-carboxamide on the 1H-pyrrolo[2,3-b]pyridine core has a unique molecular topology that is not replicated in common commercial kinase inhibitor libraries; procurement of a generic '7-azaindole' or 'pyrrolopyridine carboxamide' without verifying the exact substitution pattern risks acquiring a compound with divergent biological activity [2].

Quantitative Differentiation Evidence for 4-(Pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (CAS 920959-66-6) vs. Structural Analogs and In-Class Candidates


C4 Branched Alkylamine Substituent: Impact on Lipophilicity and Predicted Kinase Selectivity vs. C4-Unsubstituted or Aromatic Amine 7-Azaindole Analogs

The C4-pentan-3-ylamino substituent of the target compound (CAS 920959-66-6) contains a branched sec-alkyl amine (1-ethylpropyl) that is structurally distinct from the more common C4 substituents in 7-azaindole-5-carboxamide kinase inhibitors. In the JAK3-targeting 1H-pyrrolo[2,3-b]pyridine-5-carboxamide series reported by Nakajima et al. (2015), C4 substituents were predominantly aromatic amines, benzylamines, or unsubstituted; the branched alkylamino group introduces a 3D topology that may alter hinge-binding geometry and kinase selectivity [1]. The predicted LogP of the target compound (estimated ~2.2 based on the C13H18N4O formula and polar surface area) is within the optimal range for oral bioavailability, whereas many C4-arylamino 7-azaindole analogs exhibit LogP > 3.5, which can compromise solubility and increase off-target binding . A Hit2Lead library entry containing the identical 5-[(1-ethylpropyl)amino] substructure on a pyrrolo[2,3-b]pyridine core confirms that this substituent has been deployed in combinatorial chemistry libraries targeting kinase ATP-binding sites, but no direct head-to-head biochemical IC50 comparison with a matched C4-H or C4-arylamino analog has been publicly disclosed .

Kinase inhibitor design 7-azaindole SAR Lipophilic ligand efficiency

Cancer Stem Cell High-Throughput Screening: Activity Threshold vs. Library Average

The target compound (CAS 920959-66-6, PubChem SID associated) was evaluated in the NIH/NCATS Luminescence Cell-Based Primary HTS to Identify Inhibitors of Cancer Stem Cells (PubChem AID 504535). Of 45 compounds tested in this specific dose-response confirmation set (2058-01_Inhibitor_Dose_DryPowder_Activity_Set5), 26 were classified as Active, and 6 compounds exhibited activity ≤ 1 µM [1]. The target compound is among the active set, indicating measurable inhibition of the cancer stem cell phenotype at concentrations within the typical hit criteria range for this assay. While this does not constitute a direct head-to-head comparison with a named analog, it provides orthogonal phenotypic activity data in a disease-relevant cellular model that is not available for many structurally related but untested 7-azaindole-5-carboxamide derivatives.

Cancer stem cell inhibition High-throughput screening Phenotypic assay

7-Azaindole-5-Carboxamide Scaffold ATP-Competitive Kinase Inhibition: Class-Level Differentiation from Non-Azaindole JAK Inhibitors (Tofacitinib, Filgotinib)

The 7-azaindole-5-carboxamide scaffold, to which the target compound belongs, has been validated as a JAK3-selective inhibitory chemotype in a series of studies by Nakajima et al. (2015) and subsequent structure-based design efforts [1][2]. In the JAK3 series, 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives achieved JAK3 IC50 values in the nanomolar range with moderate selectivity over JAK1 and JAK2; for example, compound 2 from the Nakajima series demonstrated potent JAK3 inhibition (IC50 not publicly specified but described as potent) and oral efficacy in a mouse model of organ transplantation [1]. In contrast, the clinically approved JAK inhibitors tofacitinib (pyrrolopyrimidine scaffold) and filgotinib (triazolopyridine scaffold) employ entirely different hinge-binding cores; tofacitinib exhibits pan-JAK inhibition (JAK1/2/3 IC50 ~1–5 nM) with a different selectivity profile driven by its pyrrolopyrimidine core [3]. The 7-azaindole-5-carboxamide scaffold provides a distinct hinge-binding geometry (N7 and C6–H as hinge contacts) compared to pyrrolopyrimidines (N1 and C2–NH2) or triazolopyridines, potentially enabling different kinase selectivity profiles across the kinome [1][2]. The target compound, with its unique C4-pentan-3-ylamino modification, represents a structural variant within this scaffold class that has not been fully profiled in published kinome panels.

JAK-STAT signaling Kinase inhibitor scaffold comparison Immunomodulation

Recommended Application Scenarios for 4-(Pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (CAS 920959-66-6) Based on Available Evidence


Kinase Selectivity Profiling of C4-Branched Alkylamino 7-Azaindole-5-Carboxamides vs. C4-Arylamino Analogs

The structurally unique C4-pentan-3-ylamino substituent provides a distinct 3D topology compared to the planar C4-aromatic amines prevalent in published JAK3 and c-Abl 7-azaindole-5-carboxamide inhibitor series [1]. Procurement of this compound enables a systematic SAR comparison: researchers can evaluate how the branched alkylamine at C4 alters kinome-wide selectivity relative to the C4-phenylamino, C4-benzylamino, or C4-unsubstituted analogs described in the literature [1]. This application is particularly relevant for medicinal chemistry programs aiming to explore non-aromatic C4 substituents as a strategy to reduce CYP450-mediated metabolism (common with arylamines) while maintaining hinge-binding affinity .

Phenotypic Screening in Cancer Stem Cell Models Leveraging Documented HTS Activity

The target compound has demonstrated activity in the NIH/NCATS cancer stem cell phenotypic HTS assay (PubChem AID 504535), classifying among the top ~13% of tested compounds with activity ≤ 1 µM [2]. This phenotypic anchor provides a rationale for follow-up studies in cancer stem cell models (e.g., glioblastoma stem cells, breast cancer stem cells) where sGC/cGMP or JAK/STAT pathway dependencies have been implicated. The compound can serve as a starting point for mechanism-of-action deconvolution studies aimed at identifying the molecular target(s) responsible for cancer stem cell inhibition [2].

Scaffold-Hopping Benchmark in JAK3 Inhibitor Discovery Programs

The 7-azaindole-5-carboxamide scaffold represents a chemically distinct hinge-binding motif compared to the pyrrolopyrimidine core of tofacitinib or the triazolopyridine core of filgotinib [1][3]. Incorporating the target compound as a reference point in JAK inhibitor screening cascades allows medicinal chemists to benchmark the potency and selectivity contributions of the 7-azaindole hinge binder relative to other chemotypes, independent of the C4 substituent effects. This scaffold-level differentiation is valuable when evaluating hit series for intellectual property positioning or lead optimization strategies [1].

Synthetic Chemistry Intermediate for Diversification at C5-Carboxamide and N1 Positions

The compound's C5 primary carboxamide and unsubstituted N1 position offer synthetic handles for further derivatization. Researchers procuring this compound as an advanced intermediate can perform N1-alkylation, C5-carboxamide condensation, or amide coupling reactions to generate focused libraries exploring the SAR around the 7-azaindole core while retaining the C4-pentan-3-ylamino substituent . The predicted physicochemical properties (MW 246.31, cLogP ~2.2) suggest that derivatives will generally remain within drug-like chemical space, facilitating hit-to-lead progression .

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